

Unraveling IPI-3063: A Preclinical PI3K Delta Inhibitor

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Compound of Interest

Compound Name: **IPI-3063**

Cat. No.: **B608120**

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Cambridge, MA - **IPI-3063**, a potent and highly selective small molecule inhibitor of the p110 δ isoform of phosphoinositide 3-kinase (PI3K), emerged from the drug discovery programs at Infinity Pharmaceuticals. While it did not progress into clinical trials, its preclinical profile provides valuable insights into the therapeutic potential and biological role of selective PI3K δ inhibition, particularly in the context of B-cell malignancies and autoimmune diseases. This technical guide consolidates the available information on the discovery, preclinical development, and mechanism of action of **IPI-3063**.

Discovery and Medicinal Chemistry

The precise discovery and lead optimization process for **IPI-3063** is not extensively detailed in publicly available literature. However, its chemical structure, (S)-4-amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile, places it within a class of isoquinoline- and pyrimidine-containing compounds actively investigated by Infinity Pharmaceuticals for their PI3K inhibitory activity. The "IPI" designation is characteristic of compounds originating from Infinity Pharmaceuticals' pipeline.

The development of potent and isoform-selective PI3K inhibitors was a significant focus of medicinal chemistry efforts in the early 2010s. The goal was to target the p110 δ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.^[1] By achieving high selectivity for p110 δ over other

Class I PI3K isoforms (p110 α , p110 β , and p110 γ), compounds like **IPI-3063** aimed to minimize off-target effects and improve the therapeutic index.

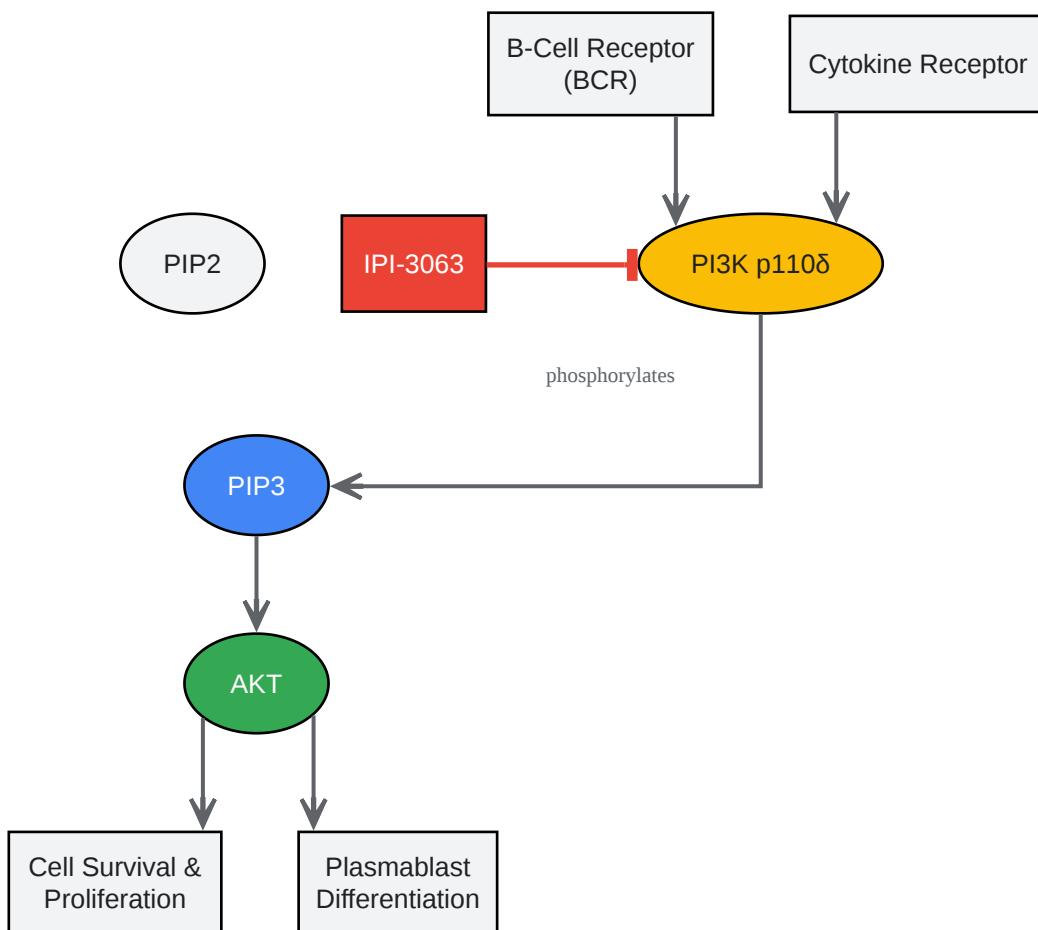
The chemical scaffold of **IPI-3063** was likely refined through iterative structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Key inventors at Infinity Pharmaceuticals, such as David G. Winkler and Jonathan P. DiNitto, were actively involved in patenting novel PI3K inhibitors during this period. While a patent specifically naming **IPI-3063** has not been identified, the compound's structure is likely encompassed within broader patents covering this chemical class of PI3K δ inhibitors.

Mechanism of Action and Preclinical Pharmacology

IPI-3063 is a highly potent and selective inhibitor of the p110 δ catalytic subunit of PI3K. Its mechanism of action involves binding to the ATP-binding pocket of the p110 δ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, most notably the AKT/mTOR pathway, which is essential for cell growth, proliferation, and survival.

The PI3K δ signaling pathway is central to B-cell receptor (BCR) signaling and the effects of various cytokines that support B-cell function. By inhibiting p110 δ , **IPI-3063** effectively dampens these pro-survival and pro-proliferative signals in B-cells.

Signaling Pathway of PI3K δ Inhibition by IPI-3063



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Caption: PI3K δ signaling pathway and the inhibitory action of **IPI-3063**.

Preclinical Data

The primary source of preclinical data for **IPI-3063** is a 2017 publication in *Frontiers in Immunology* by Chiu et al. This study comprehensively characterized the *in vitro* and *in vivo* effects of **IPI-3063** on B-cell function.

In Vitro Potency and Selectivity

IPI-3063 demonstrated potent and highly selective inhibition of PI3K p110 δ .

Parameter	IPI-3063 Value	Reference
Biochemical IC50 (p110 δ)	2.5 \pm 1.2 nM	
Cell-based IC50 (p110 δ)	0.1 nM	
Selectivity vs. p110 α	>1000-fold	
Selectivity vs. p110 β	>1000-fold	
Selectivity vs. p110 γ	>1000-fold	

Effects on B-Cell Function

The study by Chiu et al. demonstrated that **IPI-3063** potently modulates various aspects of B-cell biology in vitro.

B-Cell Function	Effect of IPI-3063	Effective Concentration	Reference
Survival (BAFF-dependent)	Reduced survival in a dose-dependent manner.	Significant at 10 nM	
Proliferation (α -IgM + IL-4)	Potently inhibited proliferation.	Significant at 1 nM	
Plasmablast Differentiation (LPS)	Potently decreased differentiation.	Significant at 1 nM	
Antibody Class Switching (α -CD40 + IL-4)	Increased class switching to IgG1.	Significant at 1 nM	
p-AKT Signaling	Reduced phosphorylation of AKT.	Significant at 1 nM	

In Vivo Pharmacokinetics

IPI-3063 was shown to have good pharmacokinetic properties in mice, suggesting its suitability for in vivo studies. However, specific parameters such as Cmax, Tmax, and bioavailability are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and interpretation of the findings.

B-Cell Survival Assay

- Cells: Purified mouse B-cells.
- Stimulation: B-cell activating factor (BAFF) or Interleukin-4 (IL-4).
- Treatment: Various concentrations of **IPI-3063**.
- Incubation: 48 hours.
- Readout: Cell viability assessed by flow cytometry (e.g., using 7-AAD staining).

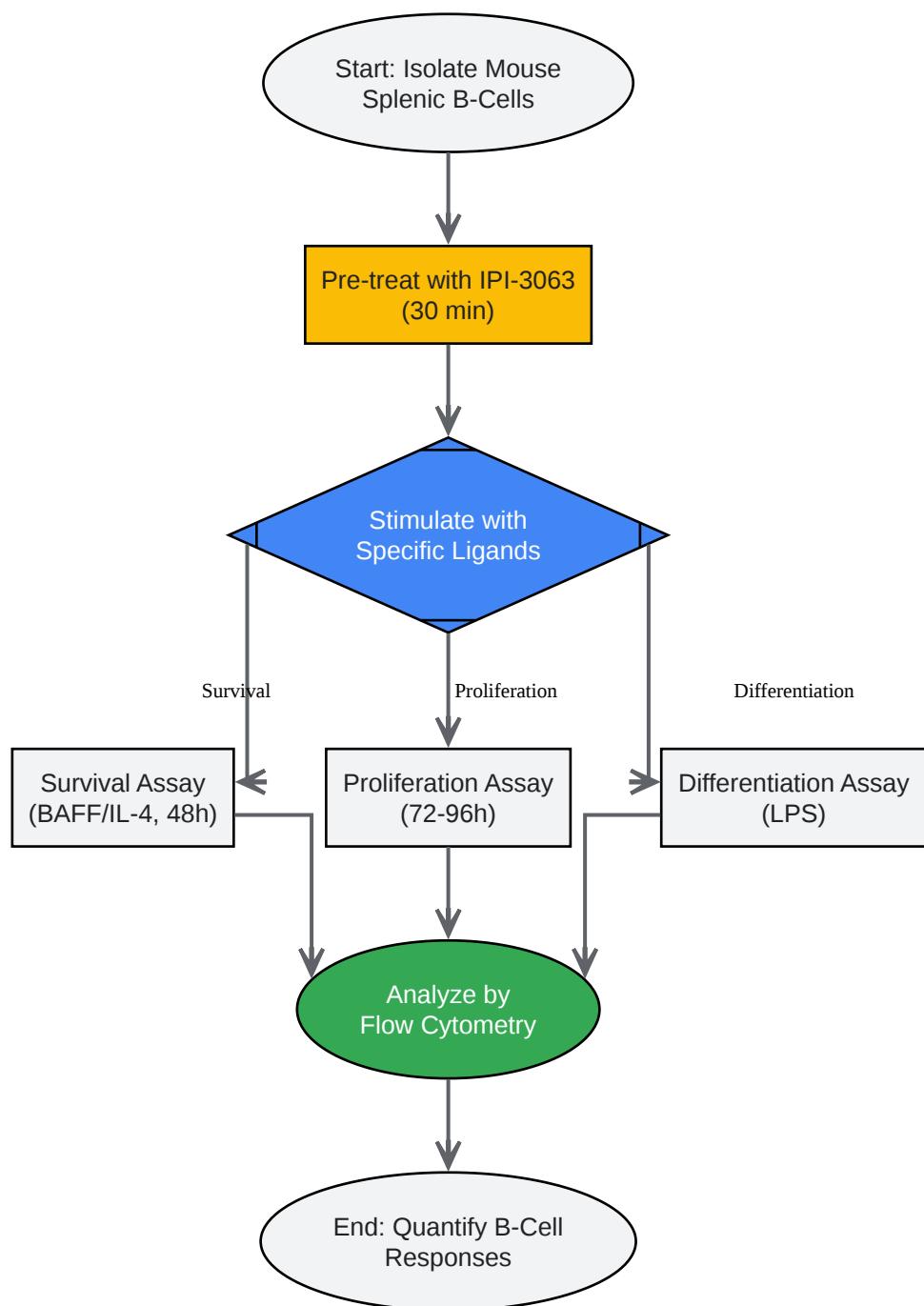
B-Cell Proliferation Assay

- Cells: Total splenocytes or purified B-cells.
- Pre-treatment: 30 minutes with **IPI-3063**.
- Stimulation:
 - α -IgM + IL-4 for 72 hours.
 - LPS + IL-4 for 96 hours.
 - LPS for 72 hours.
 - α -CD40 + IL-4 for 96 hours.
- Readout: Proliferation measured by CFSE dilution using flow cytometry.

Plasmablast Differentiation Assay

- Cells: Purified mouse B-cells.
- Stimulation: LPS.
- Treatment: Various concentrations of **IPI-3063**.
- Readout: Percentage of CD138+B220lo cells determined by flow cytometry.

Experimental Workflow for In Vitro B-Cell Functional Assays

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Caption: Generalized workflow for in vitro B-cell functional assays with **IPI-3063**.

Development History and Conclusion

The development history of **IPI-3063** appears to be confined to the preclinical stage. Despite its promising in vitro potency and selectivity, and its demonstrated efficacy in preclinical models of

B-cell function, there is no public record of **IPI-3063** entering Investigational New Drug (IND)-enabling toxicology studies or clinical trials.

It is common for pharmaceutical companies to develop multiple compounds in a particular class, with only the most promising candidates advancing to clinical development. **IPI-3063** may have served as a valuable research tool to probe the biology of PI3K δ inhibition. Infinity Pharmaceuticals ultimately focused its clinical development efforts on other PI3K inhibitors, such as duvelisib (IPI-145), a dual PI3K δ / γ inhibitor that received FDA approval, and eganelisib (IPI-549), a selective PI3K γ inhibitor.

In conclusion, **IPI-3063** represents a well-characterized, potent, and selective preclinical inhibitor of PI3K p110 δ . The data generated with this compound contributed to the understanding of the critical role of PI3K δ in B-cell biology and validated the therapeutic strategy of targeting this kinase for B-cell-mediated diseases. While its own development journey did not extend to the clinic, the knowledge gained from its study undoubtedly informed the broader and ultimately successful PI3K inhibitor programs at Infinity Pharmaceuticals and across the field.

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References

- 1. Duvelisib - Wikipedia [en.wikipedia.org]
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